molecular formula C18H28O2 B087111 12-Phenyldodecanoic acid CAS No. 14507-27-8

12-Phenyldodecanoic acid

Cat. No. B087111
M. Wt: 276.4 g/mol
InChI Key: IXEHFJJSVBVZHI-UHFFFAOYSA-N
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Patent
US06025511

Procedure details

This compound was synthesized from 12-phenyl-10-dodecenoic acid (1.92 g, 7 mmol) by a hydrogenation reaction using Pd/C (190 mg). Crystallization (petroleum ether) afforded the product (1.88 g, 97%) as white crystals (mp 47-48° C.). IR: 3400-2500, 1700 cm-1 ; 1H-NMR: 1.30 (m, 14H), 1.60 (m, 4H), 2.32 (t, 2H), 2.57 (t, 2H), 7.20 (m, 5H), 10.20 (bs, 1H). Anal. Calcd. for C18H28O2 : C, 78.21, H, 10.21%;
Name
12-phenyl-10-dodecenoic acid
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
190 mg
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd]>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
12-phenyl-10-dodecenoic acid
Quantity
1.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=CCCCCCCCCC(=O)O
Step Two
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization (petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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